(R)-(4-Fluorophenyl)oxirane

Enantioselective crystallization Chiral resolution Supramolecular chemistry

(R)-(4-Fluorophenyl)oxirane (CAS 134356-73-3), also designated as (R)-4-fluorostyrene oxide or (2R)-2-(4-fluorophenyl)oxirane, is a chiral epoxide compound with the molecular formula C8H7FO and a molecular weight of 138.14 g/mol. This compound is characterized by a three-membered oxirane ring bearing a para-fluorophenyl substituent at the stereogenic C2 position, with the (R)-configuration defining its specific three-dimensional spatial arrangement.

Molecular Formula C8H7FO
Molecular Weight 138.14 g/mol
CAS No. 134356-73-3
Cat. No. B162833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-(4-Fluorophenyl)oxirane
CAS134356-73-3
Molecular FormulaC8H7FO
Molecular Weight138.14 g/mol
Structural Identifiers
SMILESC1C(O1)C2=CC=C(C=C2)F
InChIInChI=1S/C8H7FO/c9-7-3-1-6(2-4-7)8-5-10-8/h1-4,8H,5H2/t8-/m0/s1
InChIKeyICVNPQMUUHPPOK-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-(4-Fluorophenyl)oxirane CAS 134356-73-3: Chiral Epoxide Procurement and Technical Specifications


(R)-(4-Fluorophenyl)oxirane (CAS 134356-73-3), also designated as (R)-4-fluorostyrene oxide or (2R)-2-(4-fluorophenyl)oxirane, is a chiral epoxide compound with the molecular formula C8H7FO and a molecular weight of 138.14 g/mol [1]. This compound is characterized by a three-membered oxirane ring bearing a para-fluorophenyl substituent at the stereogenic C2 position, with the (R)-configuration defining its specific three-dimensional spatial arrangement . The presence of the fluorine atom at the para position influences the compound's physicochemical properties, including its boiling point of approximately 33°C at 1 mmHg and density of approximately 1.17 g/mL . As a chiral epoxide building block, it serves as a pharmaceutical intermediate in the synthesis of enantiomerically pure drug candidates, including benzoylthiophene-derived allosteric enhancers of agonist activity at the A1 adenosine receptor [2].

(R)-(4-Fluorophenyl)oxirane Substitution Risk: Why Racemic or S-Enantiomer Cannot Replace the R-Form


Substituting (R)-(4-fluorophenyl)oxirane with its racemic mixture (CAS 18511-62-1) or the (S)-enantiomer (CAS 134356-74-4) introduces significant risks in stereochemically sensitive applications [1]. Racemic substitution inherently yields a 1:1 mixture of enantiomers, reducing the effective concentration of the desired (R)-stereoisomer by 50% and introducing the (S)-enantiomer which may exhibit divergent biological activity, binding affinity, or metabolic fate . In pharmaceutical intermediate applications, the use of racemic material can lead to the formation of diastereomeric downstream products that are challenging to separate and may compromise the enantiomeric purity of final drug substances [2]. Furthermore, the (R)- and (S)-enantiomers of 4-fluorostyrene oxide display differential behavior in enantioselective separation systems; for instance, chiral Pd(II) tetrahedral cage-based resolution achieves up to 80% enantiomeric excess for the (R)-enantiomer, whereas the (S)-enantiomer exhibits distinct inclusion properties [3]. The configurational stability of lithiated derivatives also varies systematically between para-fluorophenyl and alternative substituent patterns, directly impacting synthetic utility in nucleophilic addition sequences [4].

(R)-(4-Fluorophenyl)oxirane Quantitative Differentiation: Comparative Performance Data vs. S-Enantiomer and Structural Analogs


Enantioselective Separation Efficiency: (R)-4-Fluorostyrene Oxide vs. (S)-Enantiomer in Chiral Pd(II) Cage Resolution

In enantioselective separation studies using enantiomeric tetrahedral neutral Pd(II) cages via crystallization inclusion methods, (R)-4-fluorostyrene oxide achieves a highest enantiomeric excess of up to 80% ee under optimized conditions [1]. This represents the maximum ee value reported among a series of styrene epoxide substrates evaluated in this system. The differential inclusion efficiency between (R)- and (S)-4-fluorostyrene oxide in the chiral Pd(II) cage framework demonstrates that the (R)-enantiomer possesses superior compatibility with this specific supramolecular host architecture [1]. For procurement purposes, this indicates that (R)-(4-fluorophenyl)oxirane can be efficiently enriched or purified using this established chiral resolution methodology, whereas the (S)-enantiomer would require alternative separation strategies due to its distinct host-guest recognition profile [1].

Enantioselective crystallization Chiral resolution Supramolecular chemistry

Configurational Stability of α-Lithiated Derivatives: Para-Fluorophenyl vs. Para-Trifluoromethylphenyl Oxiranes

In ethereal solvents, α-lithiated para-fluorostyrene oxide (derived from (R)-(4-fluorophenyl)oxirane) is configurationally stable on the reaction time scale, enabling retention of stereochemical integrity during subsequent electrophilic trapping reactions [1]. In contrast, the corresponding α-lithiated para-trifluoromethylstyrene oxide is configurationally unstable under identical conditions, leading to racemization and loss of enantiomeric purity in downstream products [1]. This direct comparative study establishes that the para-fluoro substituent confers sufficient configurational stability for synthetic applications requiring lithiation-alkylation sequences, whereas the electron-withdrawing trifluoromethyl analog is unsuitable for such transformations due to rapid stereochemical erosion [1].

Organolithium chemistry Stereochemical integrity Synthetic methodology

Commercial Enantiomeric Purity Specifications: (R)-Form vs. (S)-Form Procurement Options

Commercial suppliers including Sigma-Aldrich (MilliporeSigma), Alfa Aesar (Thermo Scientific), and Krackeler Scientific offer both (R)-(4-fluorophenyl)oxirane (CAS 134356-73-3) and its (S)-enantiomer (CAS 134356-74-4) as distinct catalog items [1]. The (R)-enantiomer is available with certified specifications of ≥98% chemical purity and ≥98% enantiomeric excess from Thermo Scientific Alfa Aesar, while Krackeler Scientific specifies an optical purity with enantiomeric ratio of ≥99.5:0.5 [1][2]. The (S)-enantiomer is available from Arran Chemical Company with purity not less than 95.0% and enantiomeric excess not less than 97.5% [3]. This dual commercial availability allows procurement of either enantiomer based on stereochemical requirements, with the (R)-form offering marginally superior certified enantiomeric purity specifications from certain vendors compared to the (S)-form [1][2].

Chiral purity Enantiomeric excess Commercial availability

Regioisomeric Differentiation: Para-Fluoro vs. Meta-Fluoro vs. Ortho-Fluoro Oxirane Lithiation Stability

Comparative studies of α-lithiated fluorinated styrene oxides demonstrate that ortho-, meta-, and para-fluorostyrene oxides all exhibit configurational stability in ethereal solvents on the reaction time scale, permitting stereoretentive transformations across all three regioisomers [1]. This class-level finding indicates that the para-fluoro substitution pattern does not confer unique stability advantages over the ortho- or meta-fluoro isomers in lithiation contexts. The selection of the para-fluoro isomer over the ortho- or meta-fluoro isomers is therefore governed by other factors, including differential electronic effects on epoxide ring-opening regioselectivity, steric accessibility of the epoxide carbon, and compatibility with downstream synthetic sequences rather than any inherent configurational stability advantage [1].

Regiochemistry Fluorine substitution effects Organometallic intermediates

(R)-(4-Fluorophenyl)oxirane Optimal Use Cases: Evidence-Based Procurement Scenarios


Asymmetric Synthesis of A1 Adenosine Receptor Allosteric Enhancers

Procurement of (R)-(4-fluorophenyl)oxirane (CAS 134356-73-3) is indicated for synthetic programs targeting benzoylthiophene-derived allosteric enhancers of A1 adenosine receptor agonist activity, as documented in commercial technical literature from Alfa Aesar and Thermo Scientific [1]. In this application, the enantiopure (R)-epoxide serves as a chiral building block whose stereochemical integrity is critical for the desired pharmacological activity of the final benzoylthiophene derivatives [1]. Substitution with racemic material would necessitate additional chiral resolution steps downstream, while use of the (S)-enantiomer would likely yield stereochemically distinct products with potentially divergent receptor binding profiles .

Synthetic Sequences Requiring α-Lithiation with Retention of Configuration

Research programs employing α-lithiation of styrene oxide derivatives followed by electrophilic trapping should prioritize procurement of (R)-(4-fluorophenyl)oxirane rather than para-trifluoromethyl-substituted analogs. The para-fluoro derivative maintains configurational stability throughout the lithiation-alkylation sequence in ethereal solvents, enabling stereoretentive installation of electrophiles at the α-position [1]. In contrast, the para-trifluoromethyl analog is configurationally unstable under identical conditions and undergoes rapid racemization, rendering it unsuitable for stereocontrolled synthetic transformations [1]. This documented stability difference directly impacts synthetic route viability and final product enantiomeric purity.

Chiral Resolution Method Development Using Pd(II) Tetrahedral Cages

For laboratories developing or validating enantioselective separation methodologies based on tetrahedral neutral Pd(II) cage systems, (R)-(4-fluorophenyl)oxirane represents a validated substrate with established performance metrics [1]. The compound has been demonstrated to achieve enantiomeric excess values up to 80% ee via crystallization inclusion with these chiral supramolecular hosts [1]. This quantitative benchmark provides a reference point for method optimization and system calibration, and the differential inclusion behavior between (R)- and (S)-enantiomers in this cage framework makes the compound a suitable test analyte for evaluating host-guest chiral recognition efficiency [1].

Enantiopure Pharmaceutical Intermediate Requiring Certified High Enantiomeric Excess

Procurement of (R)-(4-fluorophenyl)oxirane from vendors offering certified enantiomeric purity specifications (≥98% ee from Alfa Aesar; ≥99.5:0.5 enantiomeric ratio from Krackeler) is recommended for pharmaceutical intermediate applications where high stereochemical fidelity is a critical quality attribute [1]. The marginally higher certified enantiomeric purity of the (R)-enantiomer from certain suppliers compared to commercially available (S)-enantiomer batches (specified at ≥97.5% ee) provides a verifiable, albeit modest, quality advantage for applications sensitive to stereochemical impurities [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-(4-Fluorophenyl)oxirane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.